Norfloxacin hydrochloride

Catalog No.
S1901170
CAS No.
68077-27-0
M.F
C16H19ClFN3O3
M. Wt
355.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfloxacin hydrochloride

CAS Number

68077-27-0

Product Name

Norfloxacin hydrochloride

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C16H19ClFN3O3

Molecular Weight

355.79 g/mol

InChI

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H

InChI Key

JJWDELPVPRCLQN-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl

Norfloxacin hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used for treating bacterial infections. Its molecular formula is C16H18FN3O3HClC_{16}H_{18}FN_{3}O_{3}HCl, with a molecular weight of approximately 355.80 g/mol. Norfloxacin is characterized by a fluorine atom at the 6-position and a piperazine moiety at the 7-position of its quinoline structure, which enhances its antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria .

Toxicity

Norfloxacin can cause a variety of side effects, including gastrointestinal upset, nausea, vomiting, and diarrhea [2]. More serious side effects, such as tendon rupture and nerve damage, have also been reported, leading to restrictions on its use [2].

Flammability

Norfloxacin hydrochloride is not flammable [1].

Reactivity

Norfloxacin can interact with other medications, potentially reducing their effectiveness or increasing the risk of side effects [2]. It's crucial to consult a healthcare professional before taking norfloxacin with other medications.

Data source:

  • Photodegradation of Norfloxacin in Aqueous Solutions
  • Understanding Mechanisms of Resistance

    Researchers utilize norfloxacin hydrochloride to study how bacteria develop resistance to fluoroquinolone antibiotics. By exposing bacteria to the drug and analyzing mutations that arise, scientists can gain insights into the mechanisms by which bacteria evade the drug's effects. This knowledge is crucial for developing new antibiotics and combating the growing threat of antimicrobial resistance [].

  • Development of New Fluoroquinolones

    Norfloxacin serves as a benchmark molecule for the development of novel fluoroquinolones. Its established mechanism of action and pharmacological profile allow researchers to design and test new fluoroquinolones with improved potency, broader spectrum activity, and reduced resistance potential [].

  • In Vitro and In Vivo Models of Bacterial Infections

    Norfloxacin hydrochloride is employed in in vitro (laboratory) and in vivo (animal) models to study bacterial infections. Researchers can evaluate the efficacy of the drug against specific bacterial strains, assess its distribution within the body, and investigate its potential side effects using these models [].

  • Biofilm Disruption Studies

    Bacterial biofilms are communities of bacteria encased in a protective matrix, making them recalcitrant to antibiotic treatment. Studies investigate the ability of norfloxacin hydrochloride, alone or in combination with other agents, to disrupt biofilms formed by various pathogens. This research holds promise for developing strategies to combat chronic infections associated with biofilms [].

  • Condensation: Fluorochloroaniline is reacted with other reagents to form an intermediate compound.
  • Cyclization: The intermediate undergoes cyclization to form the quinolone structure.
  • Ethylation: Ethyl groups are introduced into the structure.
  • Hydrolysis: Hydrolysis reactions help in forming the final product.
  • Piperazination: Piperazine is added to complete the structure.

The final product is obtained through crystallization and purification processes, ensuring high yield and stability .

Norfloxacin hydrochloride is primarily used in clinical settings for:

  • Treating urinary tract infections
  • Managing gastroenteritis caused by susceptible bacteria
  • Prophylaxis in patients undergoing certain surgical procedures

It is available in various forms, including oral tablets and ophthalmic solutions .

Norfloxacin interacts with several drugs, affecting their absorption and efficacy:

  • Aluminum Hydroxide: Reduces norfloxacin absorption, potentially decreasing therapeutic effectiveness.
  • Caffeine: Co-administration can lead to elevated plasma levels of caffeine due to inhibited metabolism.
  • Methotrexate: Concomitant use may increase methotrexate plasma levels, heightening toxicity risk .

These interactions necessitate careful management when prescribing norfloxacin alongside other medications.

Norfloxacin shares structural similarities with other fluoroquinolones but has unique characteristics that distinguish it:

Compound NameUnique FeaturesAntibacterial Spectrum
CiprofloxacinBroad-spectrum; effective against PseudomonasGram-negative bacteria
OfloxacinHigher bioavailability; used for respiratory infectionsGram-positive and Gram-negative
LevofloxacinS-enantiomer of ofloxacin; broader spectrumEnhanced activity against Streptococcus pneumoniae
MoxifloxacinImproved activity against anaerobesEffective for respiratory infections
GatifloxacinLess commonly used; associated with ocular infectionsGram-positive bacteria

Norfloxacin's distinct fluorine atom at position six enhances its potency against Gram-negative organisms compared to non-fluorinated quinolones .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

355.1098973 g/mol

Monoisotopic Mass

355.1098973 g/mol

Heavy Atom Count

24

UNII

7O3ULA741Z

Wikipedia

Norfloxacin hydrochloride

Dates

Modify: 2023-08-16

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